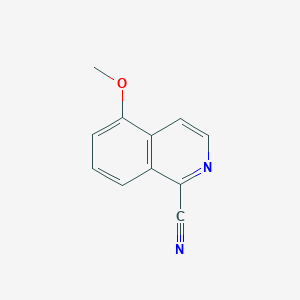

5-Methoxyisoquinoline-1-carbonitrile

Overview

Description

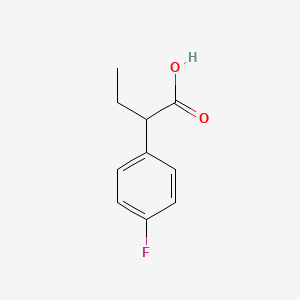

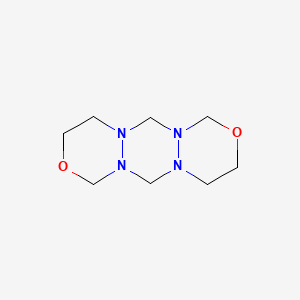

5-Methoxyisoquinoline-1-carbonitrile is a compound with the molecular formula C11H8N2O and a molecular weight of 184.2 . It is a solid substance that is stored in a dry environment at a temperature between 2-8°C .

Synthesis Analysis

The synthesis of this compound can be achieved from Trimethylsilyl cyanide and Isoquinoline, 5-methoxy-, 2-oxide . Another method involves treating Cap-138, step c (0.45 g, 2.44 mmol) with 5N sodium hydroxide solution (10 mL) and heating the resulting suspension to 85°C for 4 hours .Molecular Structure Analysis

The InChI code for this compound is 1S/C11H8N2O/c1-14-11-4-2-3-8-9 (11)5-6-13-10 (8)7-12/h2-6H,1H3 . The compound has 14 heavy atoms, 10 aromatic heavy atoms, and 1 rotatable bond .Physical And Chemical Properties Analysis

This compound has a high GI absorption and is BBB permeant . It is not a P-gp substrate and is an inhibitor of CYP1A2 . The compound has a Log Po/w (iLOGP) of 1.98 .Scientific Research Applications

Synthesis of Complex Compounds

- Synthesis of Lamellarin Compounds: 1,2,3,4-Tetrahydroisoquinoline-1-carbonitriles, closely related to 5-Methoxyisoquinoline-1-carbonitrile, are used as starting materials for synthesizing various complex compounds like lamellarin G trimethyl ether and lamellarin U. These compounds are synthesized through a method that allows the introduction of acid-sensitive protecting groups, providing an advantage over traditional methods (Liermann & Opatz, 2008).

Chemical Transformations and Reactions

- Formation of Aromatic Heterocyclic Compounds: In research exploring reactions of aromatic heterocyclic nitro compounds with potassium cyanide, derivatives similar to this compound were found to undergo significant transformations. This led to the formation of compounds with different functional groups and structural arrangements, showcasing the chemical versatility of such isoquinolines (Okamoto et al., 1969).

Corrosion Inhibition Studies

- Application in Corrosion Inhibition: Derivatives of quinoline carbonitriles, similar to this compound, have been studied for their corrosion inhibition properties. For instance, certain quinoline derivatives have been computationally analyzed for their effectiveness in inhibiting the corrosion of iron, demonstrating potential applications in materials science and engineering (Erdoğan et al., 2017).

Development of Chemosensors

- Chemosensor Development: Novel chemosensors using quinoline derivatives have been designed for the selective identification of toxic metal ions. This highlights the potential use of this compound derivatives in environmental monitoring and safety applications (Shally et al., 2020).

Antimicrobial Research

- Antimicrobial Activity Studies: Derivatives of 6-methoxyquinoline-3-carbonitrile, structurally related to this compound, have been synthesized and evaluated for antimicrobial activity. These studies reveal the potential of such compounds in developing new antimicrobial agents (Hagrs et al., 2015).

Fluorescence Studies

- Fluorescence Derivatization for High-Performance Liquid Chromatography: Quinoline derivatives have been utilized as fluorescence derivatization reagents in high-performance liquid chromatography, indicating their utility in analytical chemistry for detecting and analyzing various substances (Yoshida et al., 1992).

Safety and Hazards

The compound is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include not breathing dust/fume/gas/mist/vapours/spray, not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, and storing in a dry place in a closed container .

properties

IUPAC Name |

5-methoxyisoquinoline-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c1-14-11-4-2-3-8-9(11)5-6-13-10(8)7-12/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGOWSNRVKZXKNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=CN=C2C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(3-Phenylpropoxy)ethyl]piperidine](/img/structure/B3166081.png)

![1-(4-Methoxyphenyl)-1H-pyrazolo[4,3-c]quinolin-7-ol](/img/structure/B3166137.png)

![[2-(3-Methylphenoxy)ethyl]amine hydrochloride](/img/structure/B3166176.png)